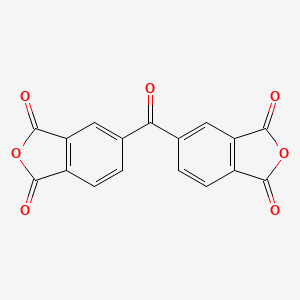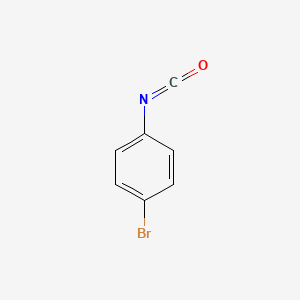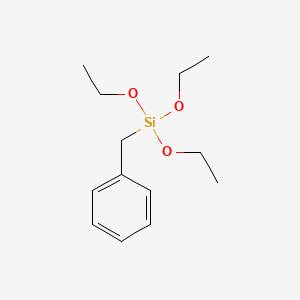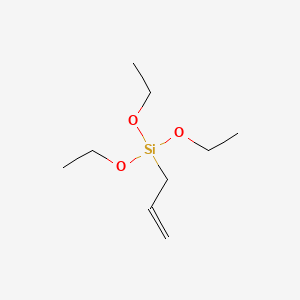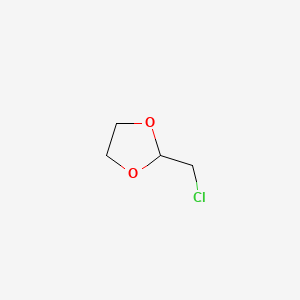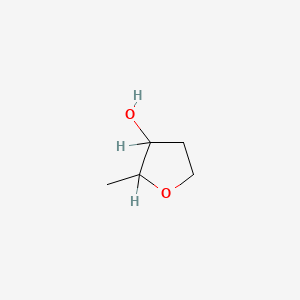
2-Methyloxolan-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methyloxolan-3-ol involves several chemical reactions, including polymerization and condensation processes. For example, 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes, proposing a mechanism based on the analysis of the resulting polymers (Morariu & Simionescu, 1994). Similarly, the synthesis of 5-methylene-1,3-dioxolan-4-ones involved the dehydroxypropanoic of 5-chloromethyl-1,3-dioxolan-4-ones, indicating a methodology that includes reactions relevant to the synthesis of 2-Methyloxolan-3-ol (Likhterov, Étlis, & Ternovskoi, 1985).
Molecular Structure Analysis
Investigations into compounds with similar structures to 2-Methyloxolan-3-ol reveal insights into their molecular structures through computational analysis. For instance, a study on the vibrational spectra and electronic structure of a related compound provided a comprehensive understanding of its antioxidant properties and molecular behavior, including natural bond orbital analysis and molecular electrostatic potential (Boobalan et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Methyloxolan-3-ol derivatives are diverse. For example, the synthesis and polymerization of 2-Aryl-5-methylene-1,3-dioxolan-4-ones demonstrated the compound's reactivity and provided insight into its polymerization behavior (Zeuner, Moszner, & Rheinberger, 1995). Additionally, reactions of 5-methylene-1,3-dioxolan-2-ones with amines to form 2-oxazolidinones highlight the chemical versatility and potential applications of these compounds (Chernysheva, Bogolyubov, & Semenov, 1999).
Physical Properties Analysis
The physical properties of compounds related to 2-Methyloxolan-3-ol, such as 2-Methyloxolane (2-MeOx), have been studied for their potential as sustainable solvents. The solvent power, extraction efficiency, and environmental impacts of 2-MeOx have been compared with those of hexane, revealing 2-MeOx as an environmentally and economically viable alternative for the extraction of lipophilic foodstuff and natural products (Rapinel et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Methyloxolan-3-ol and its derivatives can be explored through the study of their reactivity, stability, and interaction with other chemicals. For instance, the synthesis and properties of 5-methylene-1,3-dioxolan-4-ones provide insights into the compounds' behavior as derivatives of acrylic acid and vinyl ethers, indicating their utility in various chemical reactions (Likhterov, Étlis, & Ternovskoi, 1985).
Applications De Recherche Scientifique
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx) is identified as a sustainable lipophilic solvent, effectively substituting hexane for green extraction of natural products and food ingredients. It is noted for its environmentally and economically viable alternatives to conventional petroleum-based solvents, especially in extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).
Food Extraction Solvent Safety
2-Methyloxolane's safety as an extraction solvent in food processes was assessed, considering its use in oil and protein extraction from plant sources and extraction of food additives. It was found to be a safe alternative with a low bioaccumulation potential and non-genotoxic properties (Lambré et al., 2022).
Extraction of Aromas from Hops
Research on the use of 2-methyloxolane for extracting volatile compounds from hop cones shows its effectiveness as a bio-based solvent. It compares favorably to hexane in solubilizing hop aromas, with similar composition and sensory profiles in the extracted aromas (Rapinel et al., 2020).
Adaptation in Industrial Extraction Processes
2-Methyloxolane has been successfully implemented in an industrial setting for extraction, showcasing its potential for replacing hexane in larger-scale operations, such as in oil and protein extraction processes (Jacques & Bartier, 2022).
Chemical Synthesis and Modification
The compound has been explored in various chemical synthesis processes, such as in the formation of oxetans and in reactions with mercaptans, highlighting its versatility in chemical transformations (Murai, Ono, & Masamune, 1976); (Atavin et al., 1966).
Bio-Based Solvent for Edible/Cosmetic Oil Extraction
2-Methyloxolane has been evaluated as an alternative solvent for extracting edible or cosmetic oils, such as cactus seed oil. It showed higher oil yield and sterol content compared to n-hexane, although it might require refining due to different quality indices (Gharby et al., 2020).
Safety And Hazards
Orientations Futures
2-Methyloxolan-3-ol is a bio-based solvent that has been studied for the extraction of natural products and food ingredients . It has been found to be an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products .
Propriétés
IUPAC Name |
2-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVWBUVYNPLIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952305 | |
| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxolan-3-ol | |
CAS RN |
29848-44-0 | |
| Record name | 1,4-Anhydro-2,5-dideoxypentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29848-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanol, tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methyl-3-furanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
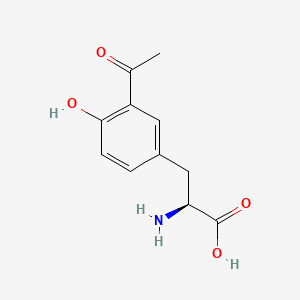

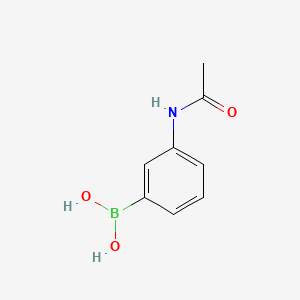



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
